molecular formula C30H38O5S B8379604 3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

Cat. No. B8379604
M. Wt: 510.7 g/mol
InChI Key: COEHMUNBPYEOSH-UHFFFAOYSA-N
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Description

3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one is a useful research compound. Its molecular formula is C30H38O5S and its molecular weight is 510.7 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C30H38O5S

Molecular Weight

510.7 g/mol

IUPAC Name

5-(2-tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl-2-cyclohexyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one

InChI

InChI=1S/C30H38O5S/c1-19-16-26(23(17-24(19)32)29(2,3)4)36-27-25(33)18-30(35-28(27)34,21-8-6-5-7-9-21)15-14-20-10-12-22(31)13-11-20/h10-13,16-17,21,31-33H,5-9,14-15,18H2,1-4H3

InChI Key

COEHMUNBPYEOSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4CCCCC4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 9 from 6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one (prepared in Example NN; 210 mg, 0.664 mmol), toluene-4-thiosulfonic acid S-(2-tert-butyl-4-hydroxy-5-methyl-phenyl) ester (prepared in Example RRR; 256 mg, 0.730 mmol), K2CO3 (367 mg, 2.655 mmol), and DMF (4 mL). The reaction was stirred at room temperature overnight and then worked up in the usual fashion. The crude product was flash chromatographed using CH2Cl2 :MeOH (98:2) to give the desired product as a solid, m.p. 100°-103° C. 1H NMR (DMSO-6) δ 1.0-2.1 (m, 13 H), 1.45 (s, 9 H), 1.80 (s, 3 H), 2.5-2.6 (2 H+DMSO), 2.7 (d, 1 H), 2.9 (d, 1 H), 6.6-6.7 (d, s, 3 H), 6.77 (s, 1 H), 6.9 (d, 2 H), 9.01 (s, 1 H), 9.13 (s, 1 H).
Name
6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one
Quantity
210 mg
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-(2-tert-butyl-4-hydroxy-5-methyl-phenyl) ester
Quantity
256 mg
Type
reactant
Reaction Step Two
Name
Quantity
367 mg
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

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